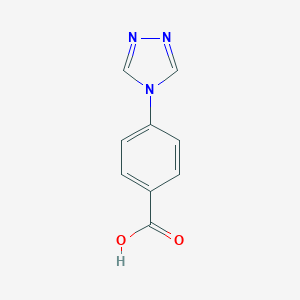

4-(4H-1,2,4-三唑-4-基)苯甲酸

描述

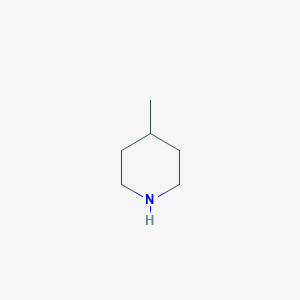

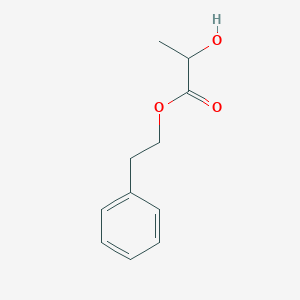

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4H-1,2,4-triazol-4-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. PPARα 激动剂活性

4-(4H-1,2,4-三唑-4-基)苯甲酸衍生物已被研究其 PPARα 激动剂活性。该研究导致发现了强效且亚型选择性 PPARα 激动剂,在高脂饮食犬中口服给药时显示出显着降低甘油三酯的潜力 (Nomura 等,2012)。

2. 抗氧化应激

具有 1,2,4-三唑结构的化合物已证明可有效预防小鼠肝脏和大脑中的乙醇诱导的氧化应激。这表明它们在管理与氧化应激相关的疾病中具有潜在的用途 (Aktay 等,2005)。

3. 抗惊厥特性

一系列 1,2,4-三唑-3-酮和相关化合物已被评估其抗惊厥活性。这些化合物在动物模型中对由各种刺激诱发的癫痫发作表现出保护作用,突出了它们在癫痫治疗中的潜力 (Kane 等,1990)。

4. 抗炎作用

1,2,4-三唑衍生物已被探索其抗炎特性。某些化合物,例如苯二氮卓三环衍生物,已显示出对促炎细胞因子产生显着的抑制作用,表明它们在开发新的抗炎药中的潜力 (Fruscella 等,2001)。

5. 血管扩张活性

对 4-({(4-羧基丁基)[2-(5-氟-2-{[4'-(三氟甲基)联苯-4-基]甲氧基}苯基)乙基]氨基}甲基)苯甲酸衍生物的研究(与 4-(4H-1,2,4-三唑-4-基)苯甲酸密切相关)揭示了在肺部和全身血管床中的血管扩张活性,表明在治疗高血压和相关心血管疾病中具有潜在的治疗应用 (Pankey 等,2011)。

6. 抗组胺特性

1,2,4-三唑并喹唑啉-5-酮在豚鼠体内试验中显示出有希望的 H1-抗组胺活性。这些化合物有可能作为一类新的抗组胺药用于医疗应用,一些化合物与标准药物相比显示出更高的效力和更少的镇静作用 (Alagarsamy 等,2007)。

安全和危害

作用机制

Target of Action

It is known to be a broad-spectrum pesticide and fungicide , suggesting that it likely interacts with a variety of biological targets.

Mode of Action

As a pesticide and fungicide, it likely disrupts essential biological processes in pests and fungi, leading to their death

Biochemical Pathways

Given its role as a pesticide and fungicide, it likely interferes with pathways critical for the survival and reproduction of pests and fungi .

Result of Action

As a pesticide and fungicide, its primary effect is likely the death of pests and fungi, thereby protecting crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity .

生化分析

Biochemical Properties

The 4-(4H-1,2,4-triazol-4-yl)benzoic acid interacts with various biomolecules in the cell. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis

Cellular Effects

4-(4H-1,2,4-triazol-4-yl)benzoic acid has been found to have significant effects on cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves the induction of apoptosis in cancer cells

属性

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNDLFQKKMPZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390355 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157069-48-2 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural significance of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the formation of coordination polymers?

A: 4-(4H-1,2,4-triazol-4-yl)benzoic acid, often abbreviated as Htba in the literature, acts as a versatile ligand due to its bifunctional nature. [, , , , ] It possesses both a triazolate group and a carboxyl group, enabling it to coordinate with metal ions in various ways. [, , , , ] This versatility allows the formation of diverse coordination polymers with varying dimensionalities and topologies. [, , , , ]

Q2: What types of structures have been observed in coordination polymers incorporating 4-(4H-1,2,4-triazol-4-yl)benzoic acid?

A: Researchers have successfully synthesized a range of architectures using this ligand, including mononuclear motifs, 2D networks with sql topology, and intricate 3D frameworks. [, , ] Notably, interpenetration, where multiple networks interweave without covalent bonding, is a recurring feature in these structures. [, ] For instance, researchers observed a 4-fold interpenetrating 3D net with dia topology in a cadmium-based coordination polymer. []

Q3: Can you elaborate on the photoluminescent properties of coordination polymers containing 4-(4H-1,2,4-triazol-4-yl)benzoic acid?

A: Many of these coordination polymers exhibit intriguing photoluminescent behavior, emitting light in the solid state. [, , ] For example, a copper-based coordination polymer exhibited bluish-purple emissions at room temperature. [] Researchers attribute these luminescence properties to the presence of the aromatic ring system and the metal-ligand interactions within the structures. [, , ]

Q4: Are there any studies exploring the catalytic potential of 4-(4H-1,2,4-triazol-4-yl)benzoic acid-based coordination polymers?

A: Yes, researchers investigated the catalytic activity of copper-iodide based coordination polymers incorporating 4-(4H-1,2,4-triazol-4-yl)benzoic acid. [] They found these materials to be effective catalysts for the degradation of methyl blue, a common dye pollutant. [] This finding highlights the potential of these coordination polymers in environmental remediation applications.

Q5: How does the choice of metal ion influence the properties of the resulting coordination polymer?

A: The selection of the metal ion significantly impacts the final structure and properties of the coordination polymer. [, ] For example, using zinc(II) and cadmium(II) with 4-(4H-1,2,4-triazol-4-yl)benzoic acid led to distinct coordination modes and network topologies. [] Additionally, the nature of the metal ion can influence the photoluminescence behavior and catalytic activity of the resulting material. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)